molecular formula C8H10OS B2587888 [(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol CAS No. 2470279-98-0

[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol

Cat. No. B2587888
CAS RN: 2470279-98-0
M. Wt: 154.23
InChI Key: NPQDVSAYSKRJPN-NKWVEPMBSA-N
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Description

“[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol” is a chemical compound with a unique structure that enables various applications, including drug synthesis, material science, and catalysis. It has a CAS Number of 138150-19-3 and a molecular weight of 154.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10OS/c9-5-6-4-7 (6)8-2-1-3-10-8/h1-3,6-7,9H,4-5H2/t6-,7+/m0/s1 . This indicates that the compound contains carbon ©, hydrogen (H), oxygen (O), and sulfur (S) atoms. The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

It is stored at a temperature of -10 degrees Celsius . More specific physical and chemical properties, such as melting point, boiling point, and solubility, would need to be determined experimentally or found in specialized chemical databases.

Scientific Research Applications

Polymer Solar Cells Enhancement

Methanol treatment has been shown to significantly enhance the efficiency of polymer solar cells. The incorporation of thiophene-based compounds, in conjunction with methanol solvent treatment, leads to improved charge-transport properties, accelerated charge extraction, and reduced charge recombination. This results in a simultaneous enhancement in open-circuit voltage, short-circuit current, and fill factor in devices, indicating the critical role of methanol and thiophene derivatives in the advancement of solar cell technology (Zhou et al., 2013).

Biological Activities and Material Applications

Substituted thiophenes exhibit a wide range of biological activities, including antibacterial, antifungal, and antiproliferative effects. Additionally, polymeric thiophenes have found applications in electronics as components in thin-film transistors, organic field-effect transistors, and solar cells. This demonstrates the versatile applications of thiophene derivatives in both life sciences and materials engineering (Nagaraju et al., 2018).

Catalytic Reactions and Synthesis

The use of methanol as both a solvent and reactant in catalytic reactions for the synthesis of various chemical compounds highlights its importance in organic synthesis. For instance, RuCl3-catalyzed N-methylation of amines using methanol demonstrates a clean and cost-competitive method for producing N-methylated products, showcasing methanol's role in facilitating key synthetic transformations (Sarki et al., 2021).

Methanol in Biological Systems

Research on the conversion of methanol to specialty chemicals in Escherichia coli underscores the potential of methanol as a substrate for biological production. Engineering E. coli to utilize methanol opens avenues for the biosynthesis of valuable chemicals, indicating the potential for integrating methanol into biotechnological applications (Whitaker et al., 2017).

Methanol's Role in Energy Technologies

Methanol is a promising energy carrier for hydrogen production, with applications in direct methanol fuel cells for power production. The conversion of methanol into complex chemicals and its use in energy technologies highlight its importance as a versatile and sustainable resource (Dalena et al., 2018).

Safety and Hazards

The compound has several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7,9H,4-5H2/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQDVSAYSKRJPN-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CS2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=CS2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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